
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes a sulfonate group, an ethoxybenzene moiety, and a dihydro-dioxo-anthracene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate involves multiple steps, starting with the preparation of the anthracene core. The key steps include:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of the Dihydro-Dioxo Groups: The dihydro-dioxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Trimethylcyclohexyl Group: The trimethylcyclohexyl group is attached via a nucleophilic substitution reaction, typically using a cyclohexylamine derivative.
Sulfonation and Ethoxylation: The final steps involve sulfonation using sulfur trioxide or chlorosulfonic acid, followed by ethoxylation using ethylene oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the anthracene core and other intermediates.
Continuous Flow Reactions: Use of continuous flow reactors to ensure efficient and consistent production.
Purification and Crystallization: Purification through recrystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydro-dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify the ethoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Modified ethoxybenzene derivatives.
科学的研究の応用
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism involves:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription processes.
Signal Transduction: Modulation of signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid,5-[[9,10-dihydro-9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]-1-anthracenyl]amino]-2-ethoxy-,sodium salt .
- 2-[(4-hydroxy-9,10-dioxo-1-anthracenyl)amino]benzoic acid .
- Benzoic acid,4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-,butyl ester .
Uniqueness
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific studies.
特性
CAS番号 |
79135-79-8 |
|---|---|
分子式 |
C31H33N2NaO6S |
分子量 |
584.7 g/mol |
IUPAC名 |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C31H34N2O6S.Na/c1-5-39-25-13-10-19(15-26(25)40(36,37)38)32-23-11-12-24(33-20-14-18(2)16-31(3,4)17-20)28-27(23)29(34)21-8-6-7-9-22(21)30(28)35;/h6-13,15,18,20,32-33H,5,14,16-17H2,1-4H3,(H,36,37,38);/q;+1/p-1 |
InChIキー |
ILMFZRGAFXBIQD-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




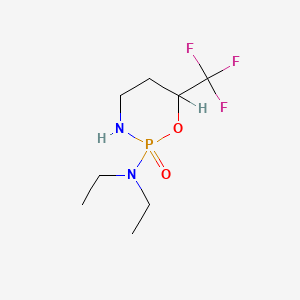

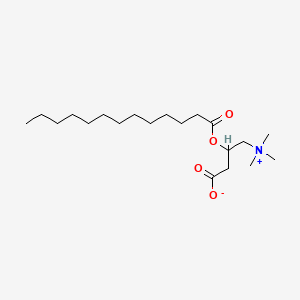
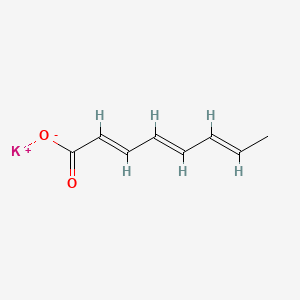
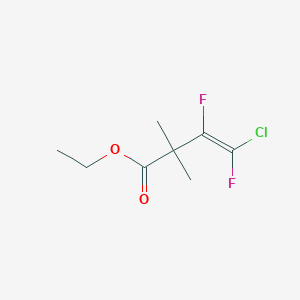
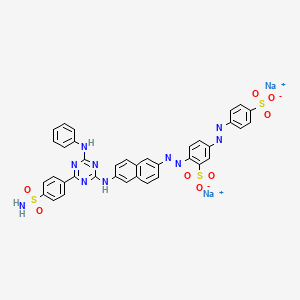
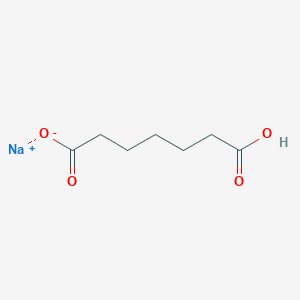

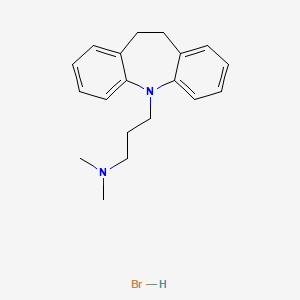
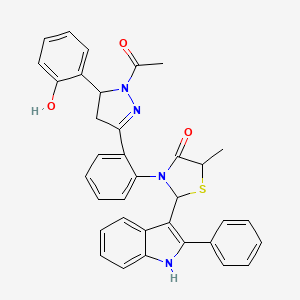
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)

